Mal-PEG1-t-butyl ester
Overview
Description
Mal-PEG1-t-butyl ester is a polyethylene glycol derivative containing a maleimide group and a t-butyl ester group. This compound is known for its hydrophilic polyethylene glycol spacer, which enhances its solubility in aqueous media. The maleimide group allows for specific reactions with thiol groups, making it a valuable tool in bioconjugation and drug delivery applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mal-PEG1-t-butyl ester typically involves the reaction of a polyethylene glycol derivative with maleic anhydride to introduce the maleimide group. The t-butyl ester group is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like dicyclohexylcarbodiimide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and yield. Techniques such as column chromatography and recrystallization are commonly employed to achieve the desired product quality .
Types of Reactions:
Substitution Reactions: The maleimide group in this compound readily reacts with thiol groups to form stable thioether bonds. .
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid
Common Reagents and Conditions:
Thiol-containing compounds: For bioconjugation reactions.
Acidic conditions: For hydrolysis of the t-butyl ester group.
Major Products:
Thioether-linked conjugates: Formed from the reaction with thiol groups.
Carboxylic acids: Resulting from the hydrolysis of the t-butyl ester group
Scientific Research Applications
Mal-PEG1-t-butyl ester is widely used in various scientific research fields due to its unique properties:
Chemistry: Used as a linker in the synthesis of complex molecules and polymers
Biology: Employed in the modification of proteins and peptides for studying biological processes
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents
Industry: Applied in the development of advanced materials and coatings
Mechanism of Action
The primary mechanism of action of Mal-PEG1-t-butyl ester involves the formation of covalent bonds with thiol groups. The maleimide group reacts specifically with thiol groups to form stable thioether bonds, enabling the conjugation of biomolecules. This property is particularly useful in drug delivery and bioconjugation applications, where precise and stable linkage is required .
Comparison with Similar Compounds
- Mal-PEG2-t-butyl ester
- Mal-PEG3-t-butyl ester
- Mal-PEG4-t-butyl ester
Comparison: Mal-PEG1-t-butyl ester is unique due to its specific polyethylene glycol spacer length, which provides a balance between solubility and reactivity. Compared to its analogs with longer polyethylene glycol chains, this compound offers a more compact structure, which can be advantageous in certain applications where steric hindrance is a concern .
Properties
IUPAC Name |
tert-butyl 3-[2-(2,5-dioxopyrrol-1-yl)ethoxy]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)6-8-18-9-7-14-10(15)4-5-11(14)16/h4-5H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFNQRZMVQPRONS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCN1C(=O)C=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.